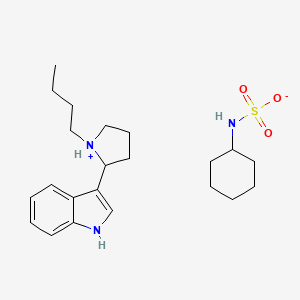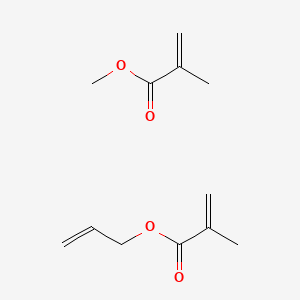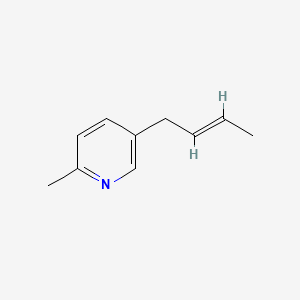
1-(4-Methoxyphenyl)-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1-methylhydrazine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and a methylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methoxyphenylhydrazine and methyl iodide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-methylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-methylhydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- **1-(4-Methoxyphenyl)-1
1-(4-Methoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(4-Methoxyphenyl)-1-ethylhydrazine: Contains an ethyl group instead of a methyl group.
Properties
CAS No. |
35292-54-7 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1-methylhydrazine |
InChI |
InChI=1S/C8H12N2O/c1-10(9)7-3-5-8(11-2)6-4-7/h3-6H,9H2,1-2H3 |
InChI Key |
HZEHBAPKYPEFDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





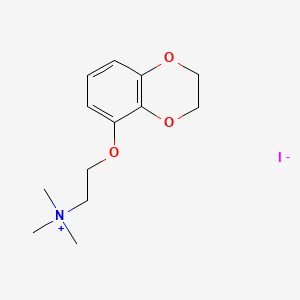
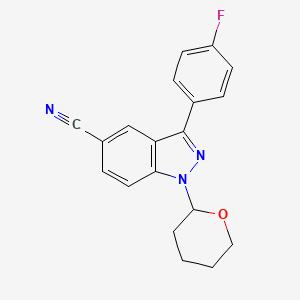

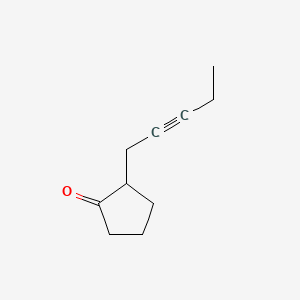
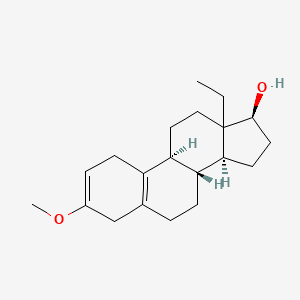
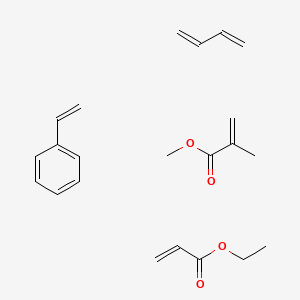
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)
![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
